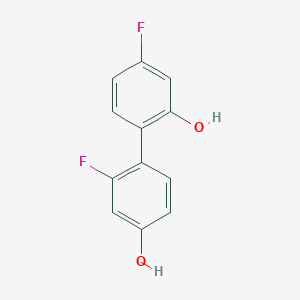![molecular formula C11H14N2O3 B6146882 N'-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide CAS No. 357298-38-5](/img/new.no-structure.jpg)
N'-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff base hydrazones, which are widely studied for their potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a dimethoxyphenyl group and an acetohydrazide moiety, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazides with various functional groups.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
作用機序
The mechanism of action of N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- N’-[(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- N’-[(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide .
-
Uniqueness: : The presence of the 2,5-dimethoxyphenyl group in N’-[(2,5-dimethoxyphenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
357298-38-5 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



